3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one
Overview
Description
3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one is a useful research compound. Its molecular formula is C11H7F3N2O and its molecular weight is 240.185. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Behavior :
- Coelho et al. (2003) demonstrated the use of a palladium-catalysed Sonogashira cross-coupling reaction in synthesizing pyridazine derivatives, observing an electronically permitted isomerization during the coupling process (Coelho, Sotelo, & Raviña, 2003).
- In another study, Coelho et al. (2004) explored the Heck alkenylation at position 5 of the 6-phenyl-3(2H)-pyridazinone system, aiming to synthesize novel antiplatelet agents (Coelho, Sotelo, Novoa, Peeters, Blaton, & Raviña, 2004).
Biological and Pharmacological Activities :
- Samanta et al. (2011) synthesized pyridazinone derivatives and tested them for anticonvulsant activity, finding significant activity in some compounds (Samanta, Asif, Pooja, Garg, Sharma, & Singh, 2011).
- The study by Sotelo et al. (2002) indicated that modifications in the chemical group at position 5 of the 6-phenyl-3(2H)-pyridazinone system influence antiplatelet activity and action mechanisms (Sotelo, Fraiz, Yáñez, Terrades, Laguna, Cano, & Raviña, 2002).
Chemical Structure and Properties :
- Jha and Ramarao (2017) conducted an efficient synthesis of novel pyridine hybrids using a microwave-assisted method, which were then evaluated against various bacterial and fungal strains (Jha & Ramarao, 2017).
- Chen et al. (2009) designed and synthesized novel metal–organic coordination complexes based on pyridazino[3,2-c]1,2,4-triazole derivatives, examining their structures through X-ray diffraction analyses (Chen, Wang, Zhang, & Cao, 2009).
Corrosion Inhibition :
- Olasunkanmi, Sebona, and Ebenso (2017) investigated the influence of pyridazine derivatives on mild steel corrosion in an acidic medium, combining experimental and theoretical studies to analyze corrosion inhibition efficiency (Olasunkanmi, Sebona, & Ebenso, 2017).
Applications in Herbicides and Agriculture :
- Hilton et al. (1969) studied the action of substituted pyridazinone compounds as herbicides, focusing on their inhibitory effects on photosynthesis and the Hill reaction in barley (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-10(17)16-15-9/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYLGZGSUSLBKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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